molecular formula C9H9BrF3N B12302146 4-Bromo-3-trifluoromethyl-benzeneethanamine

4-Bromo-3-trifluoromethyl-benzeneethanamine

Cat. No.: B12302146
M. Wt: 268.07 g/mol
InChI Key: VDVUDLQUUSCUTD-UHFFFAOYSA-N
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Description

4-Bromo-3-trifluoromethyl-benzeneethanamine: is a chemical compound with the molecular formula C9H9BrF3N and a molecular weight of 268.07 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-benzeneethanamine typically involves the bromination of 3-trifluoromethyl-benzeneethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethyl-benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

Chemistry: 4-Bromo-3-trifluoromethyl-benzeneethanamine is used as a building block in organic synthesis for the preparation of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 4-Bromo-3-trifluoromethyl-benzeneethanamine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-trifluoromethyl-benzeneethanamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2

InChI Key

VDVUDLQUUSCUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)C(F)(F)F)Br

Origin of Product

United States

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